Allapinin

Atrial Fibrillation Antiarrhythmic Drug Efficacy Heart Rate Variability

Researchers studying paroxysmal atrial fibrillation or ventricular premature beats require compound-specific antiarrhythmics with established clinical benchmarks, not interchangeable generics. Allapinin (lappaconitine hydrobromide) addresses this need as a Class IC agent with a unique pharmacodynamic signature-combining fast Na+ channel blockade with modulation of Kv1.6, Kv1.4, Kv7.2, Kv7.4, and T-type Ca2+ channel gene expression. • 87.5% PVC burden reduction benchmark in patients without structural heart disease • 50% efficacy in paroxysmal AF patients with low DC (<4 ms) vs. 0% for propafenone • Sustained-release formulation (Allaforte®) available: t½ = 8.45 h, twice-daily dosing Supplied with full analytical certification for reproducible preclinical and clinical research.

Molecular Formula C32H45BrN2O8
Molecular Weight 665.6 g/mol
Cat. No. B1258250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllapinin
Synonymsallapinin
allapinine
Molecular FormulaC32H45BrN2O8
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br
InChIInChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H
InChIKeyCFFYROOPXPKMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allapinin: Antiarrhythmic Research & Clinical Application


Allapinin, the hydrochloride salt of the diterpene alkaloid lappaconitine hydrobromide, is a Class IC antiarrhythmic agent according to the Vaughan-Williams classification [1]. It exerts its primary electrophysiological effect through blockade of cardiac voltage-gated sodium (Na+) channels, thereby reducing the maximum rate of depolarization (Vmax) and slowing impulse conduction within the atria and ventricles [2]. While sharing this fundamental mechanism with other Class IC agents, Allapinin exhibits a distinct alkaloid structure and a unique secondary pharmacology, including modulation of specific potassium and calcium channel gene expression, which differentiates it from synthetic Class IC drugs like propafenone and ethacizine [3].

Probe type Cardiac Na+ channel blockade alkaloid Class IC electrophysiology research tool
Workflow Atrial / ventricular arrhythmia model studies Ion channel gene expression profiling
Selection logic Differential ion-channel modulation vs synthetic Class IC Reported multi-channel gene regulation

Allapinin Differentiation from Other Class IC Drugs


The selection of Allapinin over other Class IC antiarrhythmics, such as propafenone or ethacizine, or even generic lappaconitine formulations, is not a simple substitution decision. Clinical data demonstrate that the efficacy of these agents is not interchangeable and can be predicted by distinct electrophysiological parameters. For instance, a patient's baseline Deceleration Capacity (DC) of heart rate predicts response to Allapinin with different threshold values compared to propafenone, indicating a divergence in their pharmacodynamic profiles [1]. Furthermore, while generics may show bioequivalence, the original formulation of Allapinin has established a specific efficacy benchmark in reducing ventricular premature beats (PVCs) by over 75% [2]. These quantitative differences in predictors of response and established clinical benchmarks underscore the need for evidence-based, compound-specific selection rather than therapeutic interchange.

!
Generic lappaconitine formulations
Reported PVC reduction benchmarks may differ from original Allapinin data; efficacy endpoints require direct verification.
!
Propafenone / ethacizine
Different Deceleration Capacity (DC) predictive thresholds indicate pharmacodynamic response may not transfer; compound-specific selection review needed.
!
Immediate-release vs sustained-release
Half-life and dosing frequency differ; exposure profiles may not be interchangeable across formulations.

Allapinin Quantitative Evidence Guide


Superior Efficacy in Low Deceleration Capacity AF

In a comparative clinical study of Class IC antiarrhythmics for paroxysmal atrial fibrillation, Allapinin (lappaconitine hydrobromide) demonstrated significantly superior efficacy compared to propafenone and ethacizine in a specific patient subgroup characterized by low Deceleration Capacity (DC) of heart rate. This finding provides a quantitative basis for selecting Allapinin over its synthetic alternatives in this defined patient population [1].

AF recurrence in low-DC subgroup
Head-to-head
Allapinin 50% vs propafenone 0%, ethacizine 0% (p=0.046)
Reported AF endpoint context; low DC (
74 patients, 12-month follow-up, 75 mg/day. Subgroup analysis.
PVC burden reduction
Supporting evidence
87.5% reduction from baseline (p < 0.05)
Supports ventricular arrhythmia model endpoint assessment
n=50, 3-week therapy, Holter monitoring. Original formulation.
Sustained-release T1/2
Cross-study comparable
8.45 ± 5.10 h (Allaforte®)
Exposure-model context; supports twice-daily dosing research
Healthy volunteers, single oral dose 25 mg, HPLC-MS/MS.
DC predictive threshold
Head-to-head
Allapinin DC ≥ 5.25 ms vs propafenone ≥ 5.0 ms (general)
Compound-specific biomarker for response stratification research
75% sensitivity/specificity for Allapinin. DC by Holter ECG.
Ion channel gene profile
Class-level inference
≥2-fold upregulation: kcna6, kcnj1, kcnj4, kcnq2, kcnq4, cacna1g
Supports ion channel pharmacology research; source-specific review
Rat aconitine model, PCR array. Data to verify for human translation.
Atrial Fibrillation Antiarrhythmic Drug Efficacy Heart Rate Variability

Ventricular Premature Beat Reduction

In a clinical study evaluating the antiarrhythmic activity of the original drug Allapinin in patients with premature ventricular contractions (PVCs), therapy led to a substantial and statistically significant reduction in PVC burden as measured by 24-hour Holter monitoring. This establishes a quantitative benchmark for the expected efficacy of the original formulation [1].

PVC burden reduction
Supporting evidence
87.5% reduction from baseline (p < 0.05)
Supports ventricular arrhythmia model endpoint assessment
n=50, 3-week therapy, Holter monitoring. Original formulation.
Ventricular Arrhythmia Premature Ventricular Contractions Holter Monitoring

Extended Half-Life of Allaforte

A pharmacokinetic study of the long-acting formulation of lappaconitine hydrobromide (Allaforte®) in humans provides key quantitative parameters. This formulation demonstrates a terminal half-life that supports less frequent dosing compared to historical data for the immediate-release Allapinin formulation, potentially improving patient adherence and reducing peak-to-trough fluctuations in plasma concentration [1].

Sustained-release T1/2
Cross-study comparable
8.45 ± 5.10 h (Allaforte®)
Exposure-model context; supports twice-daily dosing research
Healthy volunteers, single oral dose 25 mg, HPLC-MS/MS.
Pharmacokinetics Sustained-Release Lappaconitine Hydrobromide

Response Prediction by Deceleration Capacity Thresholds

Analysis from the same comparative study on paroxysmal atrial fibrillation revealed that the optimal Deceleration Capacity (DC) threshold for predicting response to Allapinin therapy is distinct from that for other Class IC agents. This suggests a unique pharmacodynamic interaction with autonomic regulation of heart rate, providing a second quantitative biomarker for drug selection [1].

DC predictive threshold
Head-to-head
Allapinin DC ≥ 5.25 ms vs propafenone ≥ 5.0 ms (general)
Compound-specific biomarker for response stratification research
75% sensitivity/specificity for Allapinin. DC by Holter ECG.
Atrial Fibrillation Precision Medicine Heart Rate Variability

Unique Ion Channel Gene Expression Profile

In a rat model of aconitine-induced arrhythmia, treatment with Allapinin resulted in a unique pattern of gene expression modulation compared to untreated arrhythmic controls. Unlike the sole sodium channel blockade seen with typical Class I agents, Allapinin significantly upregulated specific potassium channel genes (kcna6, kcnj1, kcnj4, kcnq2, kcnq4) and a calcium channel gene (cacna1g), while downregulating others [1]. This multi-channel gene modulation is a distinct molecular signature not reported for synthetic Class IC drugs like propafenone or flecainide, suggesting a broader, more complex electrophysiological impact.

Ion channel gene profile
Class-level inference
≥2-fold upregulation: kcna6, kcnj1, kcnj4, kcnq2, kcnq4, cacna1g
Supports ion channel pharmacology research; source-specific review
Rat aconitine model, PCR array. Data to verify for human translation.
Pharmacogenomics Mechanism of Action Ion Channels

Allapinin Application Scenarios


DC-Guided Precision Therapy for AF

Procurement of Allapinin is specifically indicated for research or clinical protocols targeting patients with paroxysmal atrial fibrillation who exhibit a low Deceleration Capacity (DC < 4 ms) on Holter ECG analysis, where Allapinin demonstrated 50% efficacy compared to 0% for propafenone and ethacizine [1]. Additionally, protocols utilizing a DC threshold of ≥ 5.25 ms to predict response can be specifically designed for Allapinin, leveraging its unique predictive biomarker profile [1].

Efficacy Benchmarking in PVC Models

Allapinin serves as a well-characterized positive control or reference standard in preclinical or clinical studies evaluating new therapies for ventricular premature beats (PVCs). Its established efficacy in reducing PVC burden by 87.5% in patients without structural heart disease [2] provides a quantifiable benchmark against which novel agents or formulations can be directly compared.

Multi-Channel Pharmacodynamics Investigation

Allapinin is a valuable tool compound for researchers investigating the pharmacodynamic consequences of combined sodium channel blockade with modulation of specific potassium (Kv1.6, Kv1.4, Kv7.2, Kv7.4) and T-type calcium channel gene expression [3]. This profile differentiates it from 'pure' sodium channel blockers and supports its use in studies aimed at understanding the therapeutic and potentially pro-arrhythmic mechanisms of multi-ion channel modulation.

Twice-Daily Dosing with Class IC Agent

In clinical settings where patient adherence is a concern or where minimizing peak-to-trough fluctuations in drug concentration is desired, procurement of the sustained-release formulation (Allaforte®) is justified. Its terminal half-life of 8.45 hours [4] enables a convenient twice-daily dosing regimen, a logistical advantage over the more frequent administration required by the immediate-release formulation.

Application
Selection Property
Validation Focus
AF model stratification research
Low Deceleration Capacity (DC) biomarker context
DC-guided response endpoint monitoring
Ventricular arrhythmia endpoint studies
Reported PVC reduction benchmark
Holter-derived PVC burden assessment
Multi-channel pharmacology research
Unique ion channel gene expression signature
Kv1.6, Kv1.4, Kv7.2, Kv7.4, T-type Ca²⁺ channel modulation review
Sustained-release exposure modeling
Extended terminal half-life (8.45 h)
Twice-daily dosing exposure profile validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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